molecular formula C16H23NO6S B1428465 Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate CAS No. 1362160-41-5

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate

Cat. No.: B1428465
CAS No.: 1362160-41-5
M. Wt: 357.4 g/mol
InChI Key: IWOIVQPCWHFENS-UHFFFAOYSA-N
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Description

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate is an organic compound with the molecular formula C16H23NO6S. This compound is characterized by the presence of a sulfonyl group, a tert-butoxycarbonyl (Boc) protected amine, and a methyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other biomolecules. The compound interacts with enzymes such as proteases and peptidases, which recognize the Boc-protected amino group and facilitate the cleavage of the protecting group under specific conditions . Additionally, it can interact with proteins and other biomolecules through its sulfonyl group, which can form stable sulfonamide bonds with amines. These interactions are essential for the compound’s role in biochemical synthesis and modification processes.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through covalent modification. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. The compound can bind to specific biomolecules through its sulfonyl and Boc-protected amino groups. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction . For example, the compound can inhibit proteases by forming a stable complex with the enzyme’s active site, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, the compound may degrade into its constituent parts, which can have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of specific enzymes or signaling pathways . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes dramatically at certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and sulfatases, which cleave the ester and sulfonyl groups, respectively . The compound can also interact with cofactors such as NADH and ATP, influencing the overall metabolic flux and levels of specific metabolites. These interactions are crucial for the compound’s role in cellular metabolism and biochemical synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and affinity for specific cellular compartments. These factors determine the compound’s overall distribution and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate typically involves multiple steps:

    Formation of the Sulfonyl Group: The initial step involves the sulfonylation of a suitable aromatic precursor. This can be achieved using reagents such as sulfonyl chlorides in the presence of a base.

    Introduction of the Boc-Protected Amine: The next step involves the introduction of the Boc-protected amine group. This is typically done using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((tert-butoxycarbonyl)amino)propanoate: Similar structure but lacks the sulfonyl group.

    Methyl 3-((4-aminomethyl)phenyl)sulfonyl)propanoate: Similar structure but lacks the Boc protection.

Uniqueness

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate is unique due to the presence of both the Boc-protected amine and the sulfonyl group. This combination of functional groups provides the compound with distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]sulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S/c1-16(2,3)23-15(19)17-11-12-5-7-13(8-6-12)24(20,21)10-9-14(18)22-4/h5-8H,9-11H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOIVQPCWHFENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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